N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCKFVQUJTGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit potent anticancer properties. N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has been evaluated for its effectiveness against several cancer cell lines. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cells, including those from breast and ovarian cancers. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as OVCAR-8 and SNB-19 .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both bacterial and fungal strains. Studies have highlighted that oxadiazole derivatives possess comparable antimicrobial efficacy to established antibiotics like penicillin and fluconazole . This makes them potential candidates for developing new antimicrobial agents.
Anti-Diabetic Effects
Recent investigations into the anti-diabetic properties of oxadiazole derivatives have shown promising results. In vivo studies using models such as Drosophila melanogaster indicated that certain oxadiazole compounds significantly lowered glucose levels, suggesting their potential utility in managing diabetes .
Insecticidal Activity
Compounds featuring the 1,3,4-oxadiazole structure have been studied for their insecticidal properties. These compounds can disrupt the biological processes of pests, making them valuable in agricultural pest management strategies. The effectiveness of these compounds against various insect species highlights their potential role in sustainable agriculture practices.
Development of Functional Materials
The unique properties of oxadiazoles allow them to be incorporated into materials for various applications, including UV absorbers and fluorescent materials. Their stability and chemical versatility make them suitable for developing advanced materials used in electronics and photonics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological functions. Additionally, the compound’s ability to interact with DNA or proteins can contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituent effects, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Variations: Oxadiazole vs. Thiadiazole: The target compound’s 1,3,4-oxadiazole core differs from the 1,3,4-thiadiazole in by replacing oxygen with sulfur. Sulfur’s larger atomic size and polarizability may enhance π-π stacking or hydrophobic interactions in thiadiazole derivatives, as seen in their insecticidal and fungicidal activities . Thiazolidinone: The thiazolidinone derivative () features a saturated five-membered ring with a ketone and sulfanylidene group, enabling distinct conformational flexibility and redox activity compared to aromatic oxadiazoles .
Substituent Effects: Chlorophenyl vs. Chlorothiophene: The target compound’s 2-chlorophenyl group contrasts with the 5-chlorothiophen-2-yl substituent in . Thiophene’s sulfur atom introduces conjugation differences and may improve binding to sulfur-rich enzyme active sites. Methoxybenzamide vs. Sulfamoylbenzamide: The 4-methoxy group in the target compound is less polar than the dipropylsulfamoyl group in , suggesting differences in solubility and target selectivity. Sulfamoyl groups are known to enhance solubility but may reduce blood-brain barrier penetration .
Spectroscopic and Fluorescent Properties :
- The simpler benzamide derivative () exhibits fluorescence attributed to its conjugated methoxy and chlorophenyl groups. The target compound’s oxadiazole ring may quench or shift fluorescence due to electron-withdrawing effects, though experimental confirmation is needed .
Biological Activity Trends: Thiadiazole derivatives () and thiazolidinones () are associated with diverse bioactivities, including antimicrobial and antidiabetic effects. The target compound’s oxadiazole core and chloro-methoxy substitution pattern align with structures of kinase inhibitors or antimicrobial agents, though direct evidence is lacking.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 300.141 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
Antiviral Activity
Research has indicated that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral properties. A notable study demonstrated that related compounds could inhibit the replication of the Hepatitis B virus (HBV) through mechanisms involving the enhancement of intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in antiviral defense .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IMB-0523 | 8.5 | Inhibition of HBV replication via A3G |
| 3TC | 5.0 | NRTI - inhibits reverse transcriptase |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies on similar benzamide derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor growth. For instance, certain derivatives demonstrated moderate to high potency as RET kinase inhibitors in ELISA-based assays .
Table 2: Anticancer Activity of Benzamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Targeted Kinase |
|---|---|---|---|
| I-8 | RET wildtype | 10.0 | RET kinase |
| N-(4-chlorophenyl)... | Various cancer lines | 15.0 | Multiple kinases |
Case Study 1: Anti-HBV Activity
A study focused on the synthesis and evaluation of IMB-0523 (a derivative) showed it effectively inhibited HBV replication in vitro and in vivo. The study utilized HepG2.2.15 cells to measure the cytotoxicity and antiviral efficacy through MTT assays and quantitative PCR for HBV DNA quantification . The results indicated a significant reduction in viral load with an IC50 value suggesting effective antiviral action.
Case Study 2: Anticancer Evaluation
Another investigation assessed the anticancer properties of similar oxadiazole-containing benzamide derivatives against various cancer cell lines. The study reported that certain compounds led to reduced cell proliferation rates and induced apoptosis in treated cells, highlighting their potential as therapeutic agents against cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring, followed by coupling with 4-methoxybenzamide via carbodiimide reagents (e.g., EDC/HOBt). Key parameters include:
- Temperature : 80–100°C for cyclization .
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling .
- Catalysts : Pyridine as a base to neutralize HCl byproducts .
- Yield Optimization : Reaction times of 12–24 hours for cyclization and 4–6 hours for coupling yield ~60–75% purity, requiring column chromatography for purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2-chlorophenyl δ 7.4–7.6 ppm; methoxybenzamide δ 3.8 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of oxadiazole) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, revealing π-π stacking between aromatic rings and hydrogen bonding with biological targets .
Q. What biological targets and assays are commonly used to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) via fluorometric assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) show dose-dependent cytotoxicity (IC₅₀: 10–50 µM) .
- Antimicrobial Screening : Broth microdilution assays against E. coli and S. aureus (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Discrepancies in IC₅₀ or MIC values may arise from:
- Assay Conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free) or incubation time (24h vs. 48h) .
- Cell Line Heterogeneity : Use primary cells vs. immortalized lines (e.g., HepG2 vs. patient-derived hepatocytes) .
- Structural Analogues : Compare with derivatives (e.g., 4-chlorophenyl vs. 2,4-dichlorophenyl substituents) to isolate SAR trends .
Q. What computational strategies predict target interactions and optimize lead compounds?
- Methodological Answer :
- Molecular Docking (AutoDock/GOLD) : Models oxadiazole ring interactions with ATP-binding pockets (e.g., EGFR TK domain) .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) for prioritization .
- QSAR Models : Use Hammett constants (σ) of substituents to predict electronic effects on bioactivity .
Q. How can synthetic routes be optimized for scalability while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., oxadiazole hydrolysis) and improve yield (>80%) .
- Automated Purification : Flash chromatography with gradient elution (hexane/EtOAc) ensures >95% purity .
- Green Chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) for cyclization, reducing hazardous waste .
Key Research Findings
- The 2-chlorophenyl group enhances kinase inhibition by forming halogen bonds with active-site residues .
- Methoxybenzamide improves solubility (LogP: 2.8) while maintaining membrane permeability (PAMPA: 5.2 × 10⁻⁶ cm/s) .
- Structural analogs with thiophene or morpholinosulfonyl substituents show 3–5× higher antiviral activity against HHV-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
